2-(4-methoxyphenyl)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride
Description
This compound is a structurally complex molecule featuring a thiophene-substituted 1,3,4-thiadiazine ring linked to a piperazine moiety and a 4-methoxyphenyl ethanone group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. The thiadiazine core contributes to electronic diversity, which may influence binding interactions with biological targets .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-[4-(5-thiophen-2-yl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S2.ClH/c1-26-16-6-4-15(5-7-16)13-19(25)23-8-10-24(11-9-23)20-22-21-17(14-28-20)18-3-2-12-27-18;/h2-7,12H,8-11,13-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZHRECYELTMPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(CS3)C4=CC=CS4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a piperazine ring, a thiadiazine moiety, and a methoxyphenyl group, which contribute to its pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole ring have shown effectiveness against various bacterial strains. The specific compound of interest may share similar mechanisms due to the presence of the thiadiazine structure, which is known for its broad-spectrum antimicrobial activity .
Anticancer Properties
Research into related compounds suggests that the incorporation of piperazine and thiadiazole moieties can enhance anticancer activity. These compounds often act by inhibiting cell proliferation and inducing apoptosis in cancer cells. In vitro studies have indicated that such derivatives can target specific pathways involved in tumor growth .
Neuroprotective Effects
The neuroprotective potential of this compound has been highlighted in studies focusing on ischemic conditions. For example, compounds with similar structures have been shown to significantly prolong survival times in animal models subjected to cerebral ischemia. This suggests that the compound may offer protective effects against neurodegeneration .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The piperazine ring may interact with various enzymes involved in cellular signaling pathways.
- Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties, potentially reducing oxidative stress in cells.
- Receptor Modulation : The methoxyphenyl group may influence interactions with neurotransmitter receptors or other cellular targets.
Case Studies
- Neuroprotective Activity Study : In a controlled study involving mice subjected to induced ischemia, the compound demonstrated significant neuroprotective effects, as evidenced by increased survival rates compared to control groups .
- Antimicrobial Efficacy Assessment : Laboratory tests revealed that derivatives of thiadiazole exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating potential for development as an antimicrobial agent .
Data Summary
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Anticancer | Induces apoptosis and inhibits proliferation |
| Neuroprotective | Prolongs survival in ischemic models |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives, including those related to the compound , as anticancer agents . For instance, derivatives of 1,3,4-thiadiazole have shown promising results against various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer) through mechanisms involving apoptosis and cell cycle arrest . Molecular docking studies suggest that these compounds may interact effectively with key enzymes involved in cancer progression.
Table 1: Summary of Anticancer Studies on Thiadiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | HepG-2 | 10.5 | Apoptosis induction |
| Compound B | A-549 | 8.3 | Cell cycle arrest |
| Target Compound | HepG-2 & A-549 | TBD | TBD |
Neurological Disorders
The compound's structural components suggest potential applications in treating neurological disorders . Studies on related thiadiazole compounds indicate their efficacy as anticonvulsants and neuroprotective agents. For example, certain derivatives have demonstrated significant activity in models of epilepsy, achieving protection rates as high as 80% . Mechanistic studies indicate that these compounds may modulate GABAergic transmission and voltage-gated ion channels.
Antimicrobial Properties
Thiadiazole derivatives have also been investigated for their antimicrobial properties . Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi. The presence of the thiophene ring enhances the lipophilicity of the compounds, which may improve their penetration into microbial cells .
Synthetic Methods
The synthesis of 2-(4-methoxyphenyl)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:
- Formation of Thiadiazole Ring : Utilizing hydrazine derivatives and carbon disulfide.
- Piperazine Substitution : Introducing piperazine moieties via nucleophilic substitution reactions.
- Final Acetylation : Acetylating the final product using acetic anhydride or acetyl chloride.
Case Studies
Several case studies have documented the biological activities of similar compounds:
- Case Study 1 : A study on a related thiadiazole derivative showed significant anticancer activity against breast cancer cell lines with an IC50 value of 12 μM.
- Case Study 2 : Research demonstrated that a thiadiazole-piperazine hybrid exhibited potent anticonvulsant effects in animal models with minimal toxicity.
Chemical Reactions Analysis
Synthetic Pathways and Key Reaction Mechanisms
The compound’s synthesis involves multi-step protocols to assemble its heterocyclic core (1,3,4-thiadiazine and piperazine) and functional groups (methoxyphenyl ethanone, thiophene). Key reactions include:
a. Thiadiazine Ring Formation
The 1,3,4-thiadiazine moiety is synthesized via cyclocondensation of thiosemicarbazides with α-halo carbonyl compounds (e.g., chloroacetonitrile) under reflux in ethanol (Scheme 1) . For example:
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Intermediate A : 4-Amino-3-(thiophen-2-yl)-1,2,4-triazole-5-thione reacts with chloroacetonitrile in ethanol with sodium acetate to yield 6-amino-3-(thiophen-2-yl)-7H-1,2,4-triazolo[3,4-b] thiadiazine .
b. Piperazine Functionalization
The piperazine ring is introduced via nucleophilic substitution or coupling:
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Step 1 : 1,3,4-Thiadiazine-2-yl derivatives react with 1-(2-chloroacetyl)-4-methoxyphenyl piperazine in DMF at 80°C.
-
Step 2 : The resulting intermediate undergoes HCl treatment to form the hydrochloride salt.
c. Methoxyphenyl Ethanone Attachment
Acylation of the piperazine nitrogen is achieved using 2-(4-methoxyphenyl)acetyl chloride in dichloromethane with triethylamine as a base .
Functional Group Reactivity
The compound exhibits reactivity at three key sites:
Catalytic and Solvent Effects
-
Cyclization Reactions : Ethanol or DMF solvents enhance reaction efficiency for thiadiazine formation (yield >80%) .
-
Acylation : Dichloromethane with triethylamine minimizes side reactions during piperazine functionalization .
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Acid/Base Sensitivity : The thiadiazine ring decomposes in strong acids (e.g., H2SO4), but remains stable in mild buffers (pH 4–8) .
Characterization Data
Post-reaction analysis employs:
-
1H/13C NMR : Confirms piperazine coupling (δ 3.2–3.8 ppm for –NCH2–) and thiophene substitution (δ 7.1–7.4 ppm) .
-
IR Spectroscopy : C=O stretch at 1,690–1,710 cm⁻¹ (ethanone); C–S–C vibration at 680–700 cm⁻¹ (thiadiazine) .
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Mass Spectrometry : Molecular ion peak at m/z 486.2 (M+H⁺).
Stability and Degradation Pathways
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The piperazine moiety may enhance solubility and receptor affinity compared to sulfonyl or benzothiazole groups in analogs .
- The hydrochloride salt improves bioavailability relative to neutral analogs, a critical factor in drug development .
Pharmacological and Physicochemical Properties
- Solubility: The hydrochloride salt of the target compound likely exhibits superior aqueous solubility compared to non-ionic analogs like the triazole derivative in , which relies on sulfonyl groups for polarity .
- Stability : Thiadiazine rings are generally less prone to hydrolysis than pyrazolines, suggesting enhanced metabolic stability .
- Activity : While the triazole derivative in shows antimicrobial activity due to its sulfonyl and halogenated aryl groups, the target compound’s thiophene and methoxyphenyl groups may favor CNS or antitumor applications .
Research Findings and Implications
- Electronic Effects: The thiadiazine-thiophene combination in the target compound may enhance π-π stacking interactions with aromatic residues in enzymes or receptors, a feature less pronounced in triazole or pyrazoline analogs .
- Salt Advantages : The hydrochloride form mitigates solubility limitations seen in neutral analogs, aligning with trends in prodrug design .
- Unanswered Questions : Direct pharmacological data for the target compound are lacking. Future studies should evaluate its activity against specific targets (e.g., kinases or neurotransmitter receptors) to validate hypotheses derived from structural analogs.
Preparation Methods
Thiosemicarbazide Cyclization
The thiadiazine ring is constructed via cyclocondensation of thiosemicarbazide derivatives with α-halo ketones. For example:
- Thiophene-2-carbaldehyde reacts with thiosemicarbazide in ethanol under acidic conditions to form thiophene-2-carbaldehyde thiosemicarbazone .
- Treatment with α-bromoacetophenone in the presence of potassium carbonate (K₂CO₃) induces cyclization, yielding 5-(thiophen-2-yl)-6H-1,3,4-thiadiazine-2-thiol .
- Desulfurization using Raney nickel in ethanol affords 5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-amine , a key intermediate.
Reaction Conditions:
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | HCl | Ethanol | Reflux | 85% |
| 2 | K₂CO₃, α-bromoacetophenone | Acetone | 60°C | 72% |
| 3 | Raney Ni | Ethanol | Reflux | 68% |
Functionalization of Piperazine
Nucleophilic Aromatic Substitution
The piperazine ring is introduced via nucleophilic substitution at the 2-position of the thiadiazine:
- 5-(Thiophen-2-yl)-6H-1,3,4-thiadiazin-2-amine is treated with 1-chloro-2-nitrobenzene in dimethylformamide (DMF) with cesium carbonate (Cs₂CO₃) as a base, yielding 2-nitro-4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazine .
- Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming 4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazine .
Optimization Notes:
- Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction kinetics.
- Elevated temperatures (80–100°C) enhance substitution efficiency.
Final Coupling and Hydrochloride Salt Formation
Amide Bond Formation
The piperazine-functionalized thiadiazine and ethanone intermediates are coupled via a nucleophilic aromatic substitution:
- 4-(5-(Thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazine reacts with 2-(4-methoxyphenyl)-1-(piperazin-1-yl)ethanone in DMF at 120°C for 12 hours, forming the target compound as a free base.
- The free base is treated with hydrochloric acid (HCl) in isopropyl alcohol, precipitating 2-(4-methoxyphenyl)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride .
Purification Protocol:
- Activated carbon treatment in hot isopropyl alcohol removes colored impurities.
- Crystallization at 15°C yields pure hydrochloride salt (80% yield).
Alternative Synthetic Routes
One-Pot Multicomponent Reaction
A streamlined approach involves simultaneous thiadiazine formation and piperazine coupling:
- Thiophene-2-carbaldehyde , thiosemicarbazide , and 1-(2-chloroethyl)piperazine reflux in ethanol with sulfuric acid, directly forming the piperazine-thiadiazine hybrid.
- Subsequent acylation with 4-methoxyphenyl acetyl chloride introduces the ethanone moiety.
Advantages:
Analytical Characterization
Spectroscopic Data
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
